molecular formula C7H6BrF B1266451 3-Bromo-4-fluorotoluene CAS No. 452-62-0

3-Bromo-4-fluorotoluene

Cat. No.: B1266451
CAS No.: 452-62-0
M. Wt: 189.02 g/mol
InChI Key: QLRKALMVPCQTMU-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorotoluene: is an organic compound with the molecular formula C7H6BrF . It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-fluorotoluene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it has been used as a starting reagent in the synthesis of [4-fluoro-3-(trimethylsilyl)benzyl]guanidine . The interactions between this compound and biomolecules are primarily based on its ability to act as a precursor in benzyne chemistry, which is crucial for the formation of various bioactive compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cell signaling pathways and gene expression. The compound can modulate cellular metabolism by affecting the activity of specific enzymes involved in metabolic pathways. For example, its role in the synthesis of bioactive molecules can lead to changes in cellular responses and metabolic fluxes . Additionally, this compound has been observed to impact cell signaling pathways, potentially altering gene expression and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to participate in nucleophilic substitution reactions is a key aspect of its molecular mechanism . This involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion. Such interactions can result in significant changes in gene expression and enzyme activity, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors may lead to its degradation, which can affect its long-term impact on cellular functions. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its efficacy may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At higher doses, this compound can cause toxic effects, including respiratory irritation and skin irritation . These threshold effects are crucial for determining the safe and effective dosage range for experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions, leading to the formation of intermediate metabolites that participate in further biochemical processes . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its overall impact on biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, which can affect its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-fluorotoluene can be synthesized by the bromination of 4-fluorotoluene. The reaction is typically carried out in glacial acetic acid as the solvent, with iodine and iron or an iron salt as catalysts. This method significantly increases the yield of this compound compared to other isomers .

Industrial Production Methods: In industrial settings, the bromination process is optimized to maximize the yield of this compound. The use of glacial acetic acid and specific catalysts ensures a higher proportion of the desired product, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 3-Bromo-4-fluorotoluene is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which influence its reactivity and applications. Compared to its isomers, it offers different reactivity patterns and is preferred in certain synthetic routes and industrial applications .

Properties

IUPAC Name

2-bromo-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRKALMVPCQTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196420
Record name 3-Bromo-4-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-62-0
Record name 2-Bromo-1-fluoro-4-methylbenzene
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Record name 3-Bromo-4-fluorotoluene
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Record name 452-62-0
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Record name 3-Bromo-4-fluorotoluene
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Record name 3-bromo-4-fluorotoluene
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Record name 3-BROMO-4-FLUOROTOLUENE
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Synthesis routes and methods I

Procedure details

A solution of 160 g of bromine in 60 ml of glacial acetic acid was added all at once to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, to which 1.1 g of iron powder and 1.1 g of iodine had been added. The initially exothermic reaction was kept at 25° C. to 27° C., first by cooling with water and then with warm water. The mixture was subsequently stirred at the above temperature for 3 hours, the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off in vacuo and a mixture consisting of 3-bromo-4-fluorotoluene (57%), 2-bromo-4-fluorotoluene (41.9%) and dibromo-4-fluorotoluene (1.1%) was subsequently distilled off under 20 mbars and between 65° C. and 85° C. 8 g of residue remained. The monobrominated isomers were separated by distillation on a column. 21.5 g of 2-bromo-4-fluorotoluene (boiling point: 176°-8° C. (normal pressure)) and 28.5 g of 3-bromo-4-fluorotoluene (boiling point 184°-5° C. (normal pressure)) were obtained.
Quantity
160 g
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40 mL
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Synthesis routes and methods II

Procedure details

A solution of 160 g of bromine in 60 ml of glacial acetic acid was added, in the course of 3 hours, to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, to which 1.1 g of iron powder and 1.1 g of iodine had been added. The initially exothermic reaction was kept at 25° C. to 27° C., first by cooling with water and then with warm water. The mixture was subsequently stirred at the above temperature for 8 hours, the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off under normal pressure up to a temperature of 120° C. and a mixture consisting of 3-bromo-4-fluorotoluene (62%), 2-bromo-4-fluorotoluene (32%) and dibromo-4-fluorotoluene (5%) was subsequently distilled off under 20 mbars and between 65° C. and 85° C. 34 g of residue remained. The monobrominated isomers were separated by distillation on a column. 12.7 g of 2-bromo-4-fluorotoluene (boiling point: 176°-8° C. (normal pressure), nD20 : 1.5260) and 24.5 g of 3-bromo-4-fluorotoluene (boiling point: 184°-5° C., (normal pressure), nD20 : 1.5303) were obtained.
Quantity
160 g
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reactant
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110 g
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1.1 g
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reactant
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-fluorotoluene
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3-Bromo-4-fluorotoluene
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Reactant of Route 6
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Customer
Q & A

Q1: What is the role of 3-bromo-4-fluorotoluene in the synthesis of radiolabeled compounds?

A1: this compound serves as a crucial starting material for synthesizing radiolabeled benzylguanidine derivatives. Its structure allows for the introduction of specific functional groups, ultimately leading to the desired radiolabeled products. [, ] For example, in both papers, the bromine atom in this compound is ultimately replaced by either radioactive iodine-131 ([1]) or astatine-211 ([2]) to create the radiolabeled imaging agents.

Q2: What synthetic challenges were encountered when using this compound to prepare radiolabeled compounds, and how were they addressed?

A2: One challenge highlighted in the research was the formation of an undesired byproduct during the radioiodination process. [] This byproduct showed similar chromatographic properties to (m-iodobenzyl)guanidine (MIBG), potentially complicating analysis. To address this, the researchers optimized the reaction conditions using hydrogen peroxide as the oxidant, leading to increased yields of the desired product (75-80%) and reduced byproduct formation (less than 7%). []

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